molecular formula C8H8FNO3 B2691873 Methyl 3-amino-6-fluoro-2-hydroxybenzoate CAS No. 1780909-97-8

Methyl 3-amino-6-fluoro-2-hydroxybenzoate

Cat. No.: B2691873
CAS No.: 1780909-97-8
M. Wt: 185.154
InChI Key: FALCMJIZDKICGV-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-hydroxybenzoate has several applications in scientific research:

Safety and Hazards

The compound should be stored in a refrigerated environment . More detailed safety and hazard information was not found in the web search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-amino-6-fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the fluoro group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-6-hydroxybenzoate
  • Methyl 3-amino-2-fluoro-6-hydroxybenzoate
  • Methyl 3-amino-4-fluoro-2-hydroxybenzoate

Uniqueness

Methyl 3-amino-6-fluoro-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of amino, fluoro, and hydroxy groups in the 3, 6, and 2 positions, respectively, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-amino-6-fluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCMJIZDKICGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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